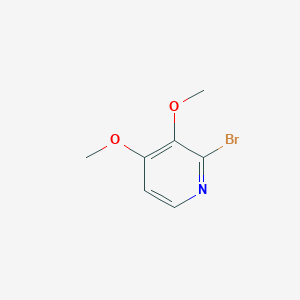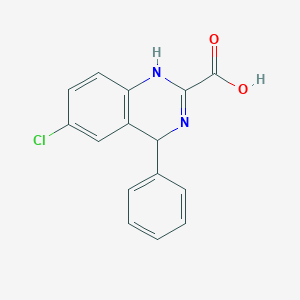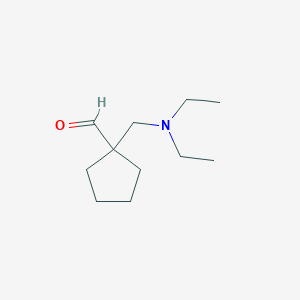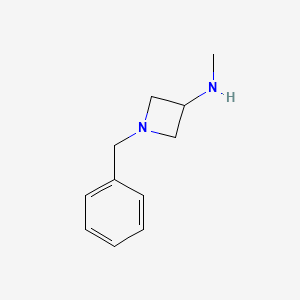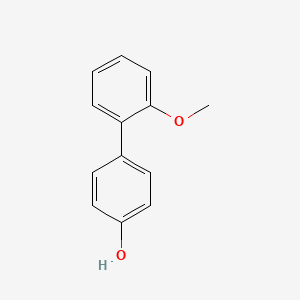
4-(2-Methoxyphenyl)phenol
Übersicht
Beschreibung
4-(2-Methoxyphenyl)phenol, also known as Bis(2-hydroxy-4-methoxyphenyl)methanone, is a chemical compound with the molecular formula C14H12O3. It is a white crystalline powder with a melting point of 154-156°C. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Bausteine für die Synthese
Phenolderivate wie “4-(2-Methoxyphenyl)phenol” haben ein hohes Potenzial als Bausteine für die Synthese von bioaktiven Naturstoffen und leitfähigen Polymeren . Es wurden viele Synthesemethoden für Phenolderivate entwickelt .
Produktion von Kunststoffen, Klebstoffen und Beschichtungen
“this compound” und seine Derivate werden häufig bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen eingesetzt, da sie die thermische Stabilität und die Flammwidrigkeit dieser Materialien verbessern können .
Antioxidantien
Diese Verbindungen finden Anwendung als Antioxidantien . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
UV-Absorber
“this compound” und seine Derivate dienen als UV-Absorber . Sie können Materialien vor den schädlichen Auswirkungen von UV-Strahlung schützen.
Flammschutzmittel
Diese Verbindungen werden als Flammschutzmittel verwendet . Flammschutzmittel sind Chemikalien, die auf Materialien aufgebracht werden, um das Entstehen oder die Ausbreitung von Feuer zu verhindern.
Biologische Aktivitäten
“this compound” und seine Derivate haben potenzielle biologische Aktivitäten, darunter Antitumor- und entzündungshemmende Wirkungen .
Synthese von Azofarbstoffen und Dithiocarbamaten
Die beschriebenen Verbindungen sind wichtige Ausgangsstoffe für die Synthese vieler Verbindungen wie Azofarbstoffe und Dithiocarbamate .
Interner Standard in der fluorierten Zweiphasen-Katalyse-Reaktion
“this compound” wird als interner Standard in der fluorierten Zweiphasen-Katalyse-Reaktion verwendet .
Wirkmechanismus
Target of Action
4-(2-Methoxyphenyl)phenol, also known as eugenol, is a volatile phenolic bioactive compound . It has been identified in several aromatic plants and has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The compound has three active sites: hydroxyl, allylic, and aromatic groups . It has been reported to target the signal transducer and activator of transcription 3 (STAT3) .
Mode of Action
The compound interacts with its targets through its three active sites. The hydroxyl, allylic, and aromatic groups present in the structure of this compound play a crucial role in its interaction with its targets . It has been reported to inhibit STAT3 activation , which is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Biochemical Pathways
The compound affects various biochemical pathways. It has been reported to be involved in the degradation of lignin-derived aromatic compounds . Phenol hydroxylase, an enzyme involved in the oxidative metabolism of phenol, converts phenol to catechol, which is then converted via the meta-pathway to 2-hydroxymuconic semialdehyde by the catechol 2,3-dioxygenase enzyme .
Pharmacokinetics
It is known that the compound has a simple structure, which emphasizes its potential impact in the synthesis of novel drugs . A study on a similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole, showed that it had an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . It also exhibits potent anti-arthritic activity .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLRJEPPCTUXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475550 | |
| Record name | 4-(2-methoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65109-82-2 | |
| Record name | 4-(2-methoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




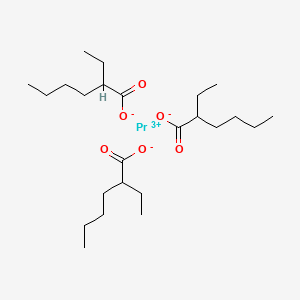
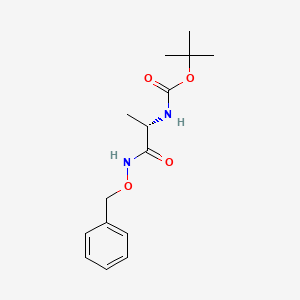


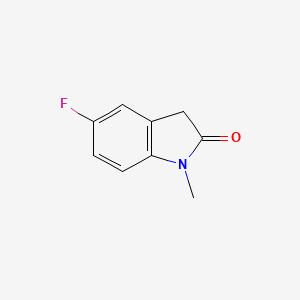
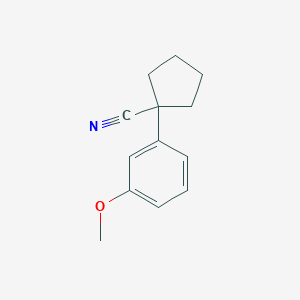
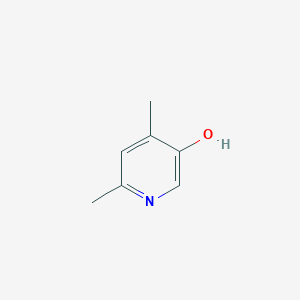

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)
